Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Description
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, along with various functional groups such as oxo, carbamoyl, and sulfanylidene
Properties
Molecular Formula |
C18H17N3O5S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 5-oxo-3-(oxolan-2-ylmethylcarbamoyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-17(24)9-4-5-11-12(7-9)21-14(20-15(11)22)13(28-18(21)27)16(23)19-8-10-3-2-6-26-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
FJPSTVMTTWZVAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a series of condensation reactions.
Introduction of Functional Groups: Functional groups such as oxo, carbamoyl, and sulfanylidene are introduced through specific reagents and reaction conditions, such as oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential antimicrobial properties. Research has shown that derivatives of thiazole and quinazoline structures often exhibit antibacterial and antifungal activities. For instance, compounds with similar thiazoloquinazoline frameworks have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Anticancer Properties
The compound's structural features may also contribute to its anticancer activity. Thiazoloquinazolines are known for their ability to inhibit specific cancer cell lines. Preliminary studies indicate that derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation and survival. This suggests that methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate could be explored further for its therapeutic potential in oncology .
Enzyme Inhibition
Another promising application lies in enzyme inhibition. Compounds with a thiazole moiety have been studied for their ability to inhibit various enzymes that play crucial roles in metabolic pathways. For instance, the inhibition of leucyl-tRNA synthetase has been highlighted as a mechanism through which certain thiazole-containing compounds exert their biological effects. This opens avenues for developing new drugs targeting metabolic diseases or infections caused by resistant pathogens .
Central Nervous System Effects
There is emerging evidence suggesting that thiazoloquinazoline derivatives may have neuroprotective effects. Compounds similar to this compound have been investigated for their potential to modulate neurotransmitter systems and exhibit anxiolytic or antidepressant-like activities in preclinical models. This aspect warrants further investigation into the compound's pharmacological profile concerning neurological disorders .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic pathways have been explored to enhance the biological activity of this compound through structural modifications. These modifications can include altering substituents on the thiazole or quinazoline rings to improve solubility and bioavailability while maintaining or enhancing biological activity .
Case Study 1: Antimicrobial Testing
A study evaluating the antimicrobial efficacy of similar thiazoloquinazoline derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent antibacterial properties, suggesting potential clinical applications in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity
In vitro studies on compounds with related structures showed promising results in inhibiting growth in breast cancer cell lines (MCF7). The mechanism was attributed to cell cycle arrest and apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
METHYL 5-OXO-3-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLINE-8-CARBOXYLATE can be compared with other similar compounds, such as:
Thiazoloquinazolines: Compounds with similar thiazole and quinazoline ring structures but different functional groups.
Oxolan Derivatives: Compounds containing the oxolan ring but with different substituents.
Carbamoyl Derivatives: Compounds with carbamoyl groups but different core structures.
Biological Activity
Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a compound belonging to the thiazoloquinazoline family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazoloquinazoline core. This core is known for its biological activity and structural diversity, which can influence its interaction with various biological targets. The specific arrangement of functional groups in this compound contributes to its unique pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. This inhibition can affect various metabolic pathways essential for cellular function.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that influence processes such as cell proliferation and apoptosis. For instance, compounds within the thiazoloquinazoline family have shown potential in modulating G-protein coupled receptors (GPCRs) .
- Ion Channel Activation : Recent studies suggest that derivatives can activate large-conductance voltage and Ca²⁺-activated K⁺ channels, which are critical for cellular excitability and signaling.
Biological Activity
This compound has been evaluated for various pharmacological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazoloquinazoline derivatives. For instance:
- Cell Line Studies : In vitro studies demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds disrupt microtubule formation and induce nuclear fragmentation in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
| Compound | Activity | Target Organism | IC50 (µM) |
|---|---|---|---|
| 3g | Significant | Bacterial Strains | 10 |
| 3h | Moderate | Fungal Strains | 20 |
These findings indicate that modifications in the chemical structure can enhance antimicrobial efficacy against both bacterial and fungal strains .
Other Pharmacological Activities
Research indicates that quinazoline derivatives may possess additional activities such as:
- Anti-inflammatory : Compounds have shown promise in reducing inflammation markers in preclinical models.
- Anticonvulsant : Some derivatives have been reported to exhibit anticonvulsant properties through modulation of neurotransmitter systems.
Study on BK Channel Activation
A notable study focused on the activation of BK Ca channels by thiazoloquinazoline derivatives. The research identified specific compounds that significantly enhanced channel opening, which could have implications for treating conditions associated with impaired calcium signaling .
Evaluation Against Kinases
Another investigation assessed the inhibitory effects of novel thiazoloquinazoline derivatives on various human kinases. The results indicated that certain compounds demonstrated selective inhibition without affecting normal cell viability, highlighting their potential as targeted therapeutics against cancer .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing thiazoloquinazoline derivatives like Methyl 5-oxo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate?
- Methodological Answer : Synthesis often involves multi-step reactions, such as cyclocondensation of thioamide precursors with α,β-unsaturated carbonyl compounds. For example, similar derivatives are synthesized via one-pot reactions using substituted aldehydes and thioureas under reflux conditions in ethanol or DMF . Key steps include the formation of the thiazolo[3,4-a]quinazoline core through intramolecular cyclization, followed by functionalization of the tetrahydrofuran-2-ylmethyl carbamoyl group via nucleophilic substitution . Reaction monitoring via TLC and purification by recrystallization (e.g., from ethanol/water mixtures) are critical for isolating high-purity products.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups such as the thioxo (C=S, ~1250–1050 cm⁻¹) and carbonyl (C=O, ~1700–1650 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Focus on aromatic protons in the quinazoline ring (δ 7.5–8.5 ppm) and the tetrahydrofuran methylene protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Assign carbons in the thiazoloquinazoline core (δ 160–170 ppm for carbonyls and thiocarbonyls) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to validate the molecular formula .
Q. What are the common impurities or byproducts observed during synthesis, and how can they be mitigated?
- Methodological Answer : Byproducts often arise from incomplete cyclization or side reactions at the tetrahydrofuran carbamoyl group. For example, unreacted thiourea intermediates or oxidized sulfhydryl groups may persist. Purification strategies include:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate unreacted starting materials .
- Recrystallization : Optimize solvent polarity (e.g., DMF/water mixtures) to remove hydrophilic impurities .
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for high-resolution separation of structurally similar byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of the thiazoloquinazoline core?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example:
- Temperature : Higher temperatures (e.g., 80–100°C) favor cyclization but may promote decomposition; lower temperatures (40–60°C) improve selectivity .
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate intramolecular cyclization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions . Statistical modeling (e.g., response surface methodology) can identify optimal conditions .
Q. What strategies resolve contradictions in spectral data interpretation, such as ambiguous NOE correlations or overlapping NMR signals?
- Methodological Answer :
- 2D NMR : Use HSQC and HMBC to resolve carbon-proton connectivity, particularly for distinguishing quinazoline C8-carboxylate signals from tetrahydrofuran methylene groups .
- Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., hindered rotation of the carbamoyl group) .
- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .
Q. How can the biological activity of this compound be evaluated in vitro, and what assay design considerations are critical?
- Methodological Answer :
- Target Selection : Prioritize enzymes or receptors structurally related to the thiazoloquinazoline scaffold (e.g., kinases or GABA receptors) based on docking studies .
- Assay Conditions :
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells at concentrations ≤10 μM to establish safety thresholds .
- Enzyme Inhibition : Monitor activity via fluorescence-based kits (e.g., ATPase assays) with positive controls (e.g., staurosporine for kinases) .
- Data Validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance (p < 0.05) .
Safety and Handling
Q. What safety precautions are recommended for handling this compound, given its structural analogs' hazards?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental HRMS data?
- Methodological Answer :
- Ionization Artifacts : Check for adduct formation (e.g., [M+Na]⁺ or [M+NH₄]⁺) by comparing with alternative ionization modes (ESI vs. APCI) .
- Isotopic Patterns : Use software (e.g., Xcalibur) to simulate isotopic distributions and confirm molecular formula matches .
- Sample Purity : Re-purify the compound via preparative HPLC to eliminate contaminants contributing to anomalous peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
